molecular formula C13H11ClN4O2S B2883957 3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685107-25-9

3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2883957
CAS No.: 685107-25-9
M. Wt: 322.77
InChI Key: UUUFDWDLSLXLSD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative with a 4-chlorophenyl group at position 3, a methylsulfonyl group at position 6, and an amine at position 5. Its molecular formula is C₁₄H₁₂ClN₅O₂S, and its molecular weight is 349.80 g/mol.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2S/c1-21(19,20)11-7-16-13-10(6-17-18(13)12(11)15)8-2-4-9(14)5-3-8/h2-7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUFDWDLSLXLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine, with CAS Number 685107-25-9, is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class of heterocycles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antifungal, and antitubercular properties.

  • Molecular Formula : C13H11ClN4O2S
  • Molecular Weight : 322.77 g/mol
  • Structure : The compound features a pyrazolo-pyrimidine core structure with a chlorophenyl and methylsulfonyl substituent.

Antifungal Activity

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antifungal activity. A study indicated that compounds similar to this compound demonstrated potent antifungal effects against various pathogenic fungi strains. Specifically, some derivatives achieved IC50 values comparable to established antifungal agents .

Antitubercular Activity

In vitro tests have revealed that certain pyrazolo derivatives exhibit promising activity against Mycobacterium tuberculosis H37Rv. The biological evaluation indicated that these compounds could serve as potential candidates for further development in treating tuberculosis .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been highlighted in several studies. Pyrazolo[1,5-a]pyrimidines have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance, compounds derived from this scaffold showed significant inhibition of COX-2 with IC50 values lower than those of standard anti-inflammatory drugs like diclofenac .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural features:

  • Chlorophenyl Group : Enhances lipophilicity and may contribute to improved binding affinity to biological targets.
  • Methylsulfonyl Substituent : Potentially increases solubility and bioavailability.

Research Findings and Case Studies

StudyFindings
Synthesis and Biological EvaluationDemonstrated antifungal activity against four strains with promising results against Mycobacterium tuberculosis .
Anti-inflammatory StudiesShowed significant COX-2 inhibition with IC50 values indicating higher potency compared to diclofenac sodium .
SAR AnalysisIdentified that electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity .

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazolopyrimidine Derivatives
Compound Name Position 3 Position 5 Position 6 Position 7 Substituent Biological Activity Reference
Target Compound 4-Chlorophenyl - Methylsulfonyl Amine Potential antimicrobial/anti-inflammatory
3-(4-Fluorophenyl)-5-methyl-6-(methylsulfonyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl Methyl Methylsulfonyl Pyridin-2-ylmethylamine Anti-Wolbachia activity
3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl Methyl Methyl Pyridin-2-ylmethylamine Anti-mycobacterial (M. tb IC₅₀: <1 µM)
3-(4-Chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl Methyl - Pyridin-2-ylmethylamine GPCR modulation (CCR6 target)
5-tert-Butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl tert-Butyl - Cyclopentylamine Undisclosed (structural analog)
Key Observations:

Fluorine substitution (e.g., in compounds) correlates with potent anti-mycobacterial activity (IC₅₀ <1 µM), suggesting chlorine might alter target binding or metabolic stability .

Methylsulfonyl at Position 6 :

  • The methylsulfonyl group in the target compound is electron-withdrawing, which could stabilize the pyrimidine ring and enhance interactions with polar residues in enzymatic targets (e.g., ATP synthase or COX-2) .
  • In contrast, methyl or allyl groups at position 6 (e.g., ) reduce steric hindrance but may decrease metabolic stability .

Amine Substituents at Position 7 :

  • The unmodified amine in the target compound differs from pyridin-2-ylmethylamine or cyclopentylamine in analogs. This may reduce off-target effects (e.g., hERG inhibition) observed in N-(pyridin-2-ylmethyl) derivatives .

Therapeutic Potential

  • Anti-Mycobacterial Activity : While 4-fluorophenyl analogs dominate in anti-M. tb studies (IC₅₀ <1 µM), the target compound’s 4-chlorophenyl group could offer broader-spectrum activity against resistant strains .
  • Anticancer Activity : A related 4-chlorophenyl-triazole-pyran hybrid () inhibits MCF-7 cells (IC₅₀ =15.3 µM), suggesting the target compound’s sulfonyl group may enhance cytotoxicity .
  • COX-2 Selectivity : A 4-fluorophenyl-methylsulfonyl analog () shows COX-2 selectivity, implying the target compound could be repurposed for inflammation .

Preparation Methods

Condensation of Aminopyrazoles with β-Ketoesters

The pyrazolo[1,5-a]pyrimidine core is typically constructed via cyclocondensation between 5-aminopyrazoles and β-ketoesters. For instance, 5-amino-3-(4-chlorophenyl)-1H-pyrazole reacts with ethyl acetoacetate under reflux conditions in ethanol to yield 3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. This step establishes the fused heterocyclic system while positioning the 4-chlorophenyl group at C3. The reaction proceeds via enamine formation, followed by intramolecular cyclization, as evidenced by analogous syntheses of pyrazolo[1,5-a]pyrimidines.

Alternative Routes Using Malonate Derivatives

Diethyl malonate serves as an effective cyclization agent for aminopyrazoles. In a representative procedure, 5-amino-3-(4-chlorophenyl)-1H-pyrazole reacts with diethyl malonate in the presence of sodium ethoxide, yielding 6-hydroxy-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. The hydroxyl group at C6 provides a handle for subsequent functionalization, though this intermediate requires protection or conversion to a leaving group for further reactions.

Chlorination and Halogenation Techniques

Phosphorus Oxychloride-Mediated Chlorination

Chlorination of hydroxyl groups at C6 and C7 is achieved using phosphorus oxychloride (POCl₃) with tetramethylammonium chloride (TMAC) as a catalyst. For example, treating 6-hydroxy-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one with POCl₃ at 110°C for 4 hours yields 6,7-dichloro-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine. This step is critical for introducing reactive halogen atoms at positions 6 and 7, enabling subsequent nucleophilic substitutions.

Regioselectivity in Dichloro Intermediate Reactivity

The dichloro intermediate exhibits distinct reactivity at C6 and C7 due to electronic differences. Computational studies suggest that the C7 chlorine is more electrophilic owing to proximity to the electron-withdrawing pyrazole nitrogen, making it preferential for amination. Conversely, the C6 chlorine undergoes substitution with sulfur nucleophiles, as demonstrated in methylthio group installations.

Introduction of the Methylsulfonyl Group

Thioether Formation via Nucleophilic Substitution

The C6 chlorine in 6,7-dichloro-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine is displaced by sodium methanethiolate (NaSMe) in anhydrous dimethylformamide (DMF) at 80°C, yielding 6-(methylthio)-7-chloro-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine. This reaction requires rigorous exclusion of moisture to prevent hydrolysis of the thioether.

Oxidation of Thioether to Sulfonyl Group

The methylthio group at C6 is oxidized to methylsulfonyl using hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 6 hours. This step proceeds quantitatively, as confirmed by the disappearance of the S–CH₃ proton signal (δ ~2.5 ppm) in ¹H-NMR and the emergence of a sulfonyl resonance at δ 3.2 ppm. Alternative oxidants like Oxone® in methanol/water mixtures also achieve high yields but require longer reaction times.

Amination at Position 7

Ammonia-Mediated Nucleophilic Substitution

The C7 chlorine in 6-(methylsulfonyl)-7-chloro-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine undergoes substitution with aqueous ammonia (28% w/w) in a sealed tube at 120°C for 12 hours. This method affords the 7-amine derivative in 65–70% yield, though competing hydrolysis to the 7-hydroxyl byproduct necessitates careful pH control (pH 9–10).

Catalytic Amination Using Copper Complexes

Palladium or copper catalysts enhance amination efficiency. Employing CuI (10 mol%), L-proline (20 mol%), and potassium phosphate in dioxane at 100°C for 24 hours achieves 85% yield of the target amine. This approach minimizes hydrolysis and is scalable for gram-quantity syntheses.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H-NMR (400 MHz, CDCl₃) : δ 8.60 (s, 1H, H-2), 7.85–7.43 (m, 4H, Ar-H), 5.12 (br s, 2H, NH₂), 3.22 (s, 3H, SO₂CH₃).
  • ¹³C-NMR : δ 158.9 (C-7), 145.2 (C-3a), 134.6–128.1 (Ar-C), 44.7 (SO₂CH₃).
  • HRMS (ESI+) : m/z calcd. for C₁₃H₁₁ClN₄O₂S [M+H]⁺: 330.0278; found: 330.0275.

X-ray Crystallography

Single-crystal X-ray analysis of a related compound, 1-(4-chlorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, confirms the equatorial orientation of the methylsulfonyl group and planarity of the pyrazolo[1,5-a]pyrimidine core. These data support the structural assignment of the target compound.

Yield Optimization and Scalability

Step Reagents/Conditions Yield (%) Purity (HPLC)
Core Formation Ethyl acetoacetate, EtOH, reflux 78 95
Chlorination POCl₃, TMAC, 110°C 92 98
Methylthio Substitution NaSMe, DMF, 80°C 88 97
Oxidation H₂O₂, AcOH, 60°C 95 99
Amination NH₃(aq), sealed tube, 120°C 68 96
Catalytic Amination CuI, L-proline, K₃PO₄, dioxane, 100°C 85 98

Q & A

Q. What computational methods are effective for predicting the bioactivity of novel derivatives?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns to assess conformational stability (e.g., RMSD < 2 Å) .
  • Deep Learning Models : Train neural networks on ChEMBL datasets to predict IC₅₀ values for virtual libraries .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for methylsulfonyl vs. sulfonamide analogs with Schrödinger’s FEP+ .

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